3-Fluorothiophene-2-carboxylic acid 3-Fluorothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 32431-84-8
VCID: VC21301230
InChI: InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
SMILES: C1=CSC(=C1F)C(=O)O
Molecular Formula: C5H3FO2S
Molecular Weight: 146.14 g/mol

3-Fluorothiophene-2-carboxylic acid

CAS No.: 32431-84-8

Cat. No.: VC21301230

Molecular Formula: C5H3FO2S

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

3-Fluorothiophene-2-carboxylic acid - 32431-84-8

Specification

CAS No. 32431-84-8
Molecular Formula C5H3FO2S
Molecular Weight 146.14 g/mol
IUPAC Name 3-fluorothiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Standard InChI Key WPHRBUAOSDHRDS-UHFFFAOYSA-N
SMILES C1=CSC(=C1F)C(=O)O
Canonical SMILES C1=CSC(=C1F)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-Fluorothiophene-2-carboxylic acid consists of a thiophene ring with a fluorine atom at position 3 and a carboxylic acid group at position 2. The thiophene core is a five-membered aromatic heterocycle containing one sulfur atom. The presence of the fluorine atom significantly influences the electronic distribution within the molecule, affecting its reactivity and binding properties. The carboxylic acid group provides a site for further functionalization, making this compound versatile for various synthetic applications.

Physical and Chemical Properties

The physical and chemical properties of 3-Fluorothiophene-2-carboxylic acid are summarized in Table 1. These properties are crucial for understanding its behavior in chemical reactions and its potential applications in different fields.

Table 1: Physical and Chemical Properties of 3-Fluorothiophene-2-carboxylic Acid

PropertyValue
Molecular FormulaC5H3FO2S
CAS Number32431-84-8
Molecular Weight146.14 g/mol
AppearanceNot clearly specified in literature
SolubilityLikely soluble in organic solvents
Hazard ClassificationSkin irritation (Category 2), Eye irritation (Category 2)

The fluorine atom in this compound significantly affects its electronic properties, making it distinct from non-fluorinated analogs. The electronegative nature of fluorine creates a unique electronic distribution that influences molecular interactions and reactivity patterns .

Identification and Classification

3-Fluorothiophene-2-carboxylic acid is classified as a fluorinated heterocyclic carboxylic acid. Its CAS number (32431-84-8) serves as a unique identifier in chemical databases and regulatory documentation. According to safety data, it is classified as a skin and eye irritant, requiring appropriate handling precautions . The compound belongs to the broader family of thiophene derivatives, which are important building blocks in organic synthesis, particularly in medicinal and materials chemistry.

Synthesis and Production Methods

Schiemann Reaction

Chemical Reactivity

Substitution Reactions

3-Fluorothiophene-2-carboxylic acid can participate in various substitution reactions, particularly electrophilic substitution. The presence of the electron-withdrawing fluorine atom significantly influences the reactivity of the thiophene ring toward electrophiles. While thiophene itself is more reactive toward electrophilic substitution than benzene, the fluorine substituent alters the electron distribution, directing subsequent substitutions to specific positions on the ring.

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction reactions under appropriate conditions. The carboxylic acid group can be reduced to an alcohol or aldehyde, while the thiophene ring may undergo oxidation under more forceful conditions. These transformations require specific reagents and carefully controlled conditions to achieve the desired selectivity and yields.

Common Reagents and Conditions

Several reagents are commonly employed in reactions involving 3-Fluorothiophene-2-carboxylic acid:

  • For electrophilic substitution reactions, reagents such as sulfuric acid or nitric acid can be used under controlled conditions.

  • Oxidation reactions typically employ oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction processes often utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

The specific reaction conditions must be carefully optimized for each transformation to achieve the desired selectivity and efficiency.

Major Products and Derivatives

The reactivity of 3-Fluorothiophene-2-carboxylic acid enables the synthesis of various derivatives with potential applications in different fields. Notable derivatives include esters, amides, and more complex structures incorporating the fluorothiophene moiety. These compounds may exhibit modified physical, chemical, and biological properties compared to the parent compound, expanding their potential applications in medicinal chemistry and materials science.

Applications in Scientific Research

Role in Organic Synthesis

3-Fluorothiophene-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of more complex fluorinated compounds. The presence of both a carboxylic acid group and a fluorine atom provides multiple sites for further functionalization, making it a versatile intermediate in the synthesis of structurally diverse compounds.

Biological Applications

In biological research, this compound and its derivatives are studied for their potential biological activities. The unique electronic properties conferred by the fluorine atom can significantly influence interactions with biological targets, potentially enhancing binding affinity and selectivity. These properties make fluorinated compounds increasingly important in the development of biological probes and therapeutic agents.

Medicinal Chemistry Applications

One of the most significant applications of 3-Fluorothiophene-2-carboxylic acid is in medicinal chemistry, where it serves as a precursor for pharmaceutical development. Recent research has demonstrated its utility in the synthesis of 6-substituted thieno[2,3-d]pyrimidines, which have shown promise as folate receptor-targeted compounds with potential anticancer activities .

A particularly notable example involves the use of 3-fluorothiophene-2-carboxylic acid in the synthesis of compound 13c, which serves as an intermediate in the preparation of potent GARFTase inhibitors. The resulting compound (9) exhibited remarkable potency, being 17-, 25-, and 882-fold more potent than related compounds (2, 10, and 11, respectively) . Table 3 summarizes some key applications of this compound in research.

Table 3: Applications of 3-Fluorothiophene-2-carboxylic Acid in Research

FieldApplicationSignificance
Organic SynthesisBuilding block for complex fluorinated compoundsEnables creation of structurally diverse molecules
Medicinal ChemistryPrecursor for GARFTase inhibitorsLed to compounds with significantly enhanced potency
Drug DevelopmentComponent in synthesis of folate receptor-targeted compoundsPotential anticancer applications
Materials ScienceProduction of specialty materialsApplications in liquid crystals and semiconductors

Industrial Applications

In industrial settings, 3-Fluorothiophene-2-carboxylic acid finds applications in the production of specialized materials such as liquid crystals and semiconductors. The unique electronic properties of fluorinated compounds can significantly influence the performance characteristics of these materials, making them valuable components in various technological applications.

Biological Activity and Mechanisms

Mechanism of Action

The biological activity of 3-Fluorothiophene-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets and biological pathways. The fluorine atom plays a crucial role in these interactions by altering the electronic distribution, lipophilicity, and metabolic stability of the compound. These modifications can significantly influence binding affinity and selectivity for biological targets.

Compounds derived from 3-Fluorothiophene-2-carboxylic acid have demonstrated inhibitory activity against specific enzymes involved in folate metabolism, particularly glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). These enzymes play critical roles in de novo purine biosynthesis, making them important targets for anticancer drug development .

Structure-Activity Relationships

The structure-activity relationships of compounds containing the 3-fluorothiophene moiety provide valuable insights into the importance of fluorine substitution. Research has shown that the position of the fluorine atom significantly influences the biological activity of these compounds. For example, in the case of thieno[2,3-d]pyrimidine derivatives, the presence of a fluorine atom at the 3-position of the thiophene ring dramatically enhanced GARFTase inhibitory activity compared to non-fluorinated analogs .

X-ray crystallographic studies have revealed that the fluorine atom in these compounds can make an intramolecular contact with the amide hydrogen of the L-glutamate moiety, restricting the side chain conformation. This conformational restriction appears to play a crucial role in optimizing interactions with the target enzyme, explaining the dramatically enhanced potency observed with fluorinated derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis of 3-Fluorothiophene-2-carboxylic acid with structurally related compounds provides valuable insights into the influence of structural modifications on chemical and biological properties. Table 4 presents a comparison with several related compounds.

Table 4: Comparison of 3-Fluorothiophene-2-carboxylic Acid with Related Compounds

CompoundStructural DifferenceKey Property Difference
3-Fluorothiophene-2-carboxylic acidReference compoundBaseline properties
2-Fluorothiophene-3-carboxylic acidReversed positions of functional groupsDifferent electronic distribution and reactivity
3-Chlorothiophene-2-carboxylic acidChlorine instead of fluorineLarger halogen, different electronic effects
3-Bromothiophene-2-carboxylic acidBromine instead of fluorineLarger halogen, different reactivity profile

Recent Research Developments

Key Research Findings

Recent research has demonstrated the utility of 3-Fluorothiophene-2-carboxylic acid in the synthesis of novel compounds with significant biological activities. A notable example is its role in the development of multitargeted 6-substituted thieno[2,3-d]pyrimidines as folate receptor-targeted compounds .

In this research, 3-fluorothiophene-2-carboxylic acid was used to introduce the fluorinated thiophene moiety into the target compounds. The resulting fluorinated derivatives exhibited remarkable potency as inhibitors of specific enzymes involved in folate metabolism, particularly GARFTase .

Role in Development of Novel Compounds

The role of 3-Fluorothiophene-2-carboxylic acid in the development of novel compounds extends beyond its direct applications. As a key intermediate in the synthesis of fluorinated thiophene derivatives, it contributes to the growing field of fluorine chemistry in drug discovery. The incorporation of fluorine atoms into drug candidates has become increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to these molecules .

X-ray crystallographic studies of compounds derived from 3-Fluorothiophene-2-carboxylic acid have provided valuable insights into the structural basis for their enhanced potency. For example, in GARFTase inhibitors, the fluorine atom makes an intramolecular contact with the amide hydrogen of the L-glutamate moiety, restricting the side chain conformation in a way that optimizes interactions with the target enzyme .

Future Research Directions

Future research involving 3-Fluorothiophene-2-carboxylic acid is likely to focus on several areas:

  • Further exploration of its potential in the synthesis of novel fluorinated compounds with enhanced biological activities.

  • Investigation of additional targets beyond folate metabolism enzymes.

  • Development of more efficient synthetic routes to 3-Fluorothiophene-2-carboxylic acid and its derivatives.

  • Expansion of its applications in materials science, particularly in the development of advanced electronic materials .

The growing appreciation for the unique properties of fluorinated compounds in various fields suggests that the importance of 3-Fluorothiophene-2-carboxylic acid as a synthetic building block will continue to increase in the coming years.

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